molecular formula C21H19N5O3S B2967663 N-(2,5-dimethoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 483984-32-3

N-(2,5-dimethoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2967663
CAS No.: 483984-32-3
M. Wt: 421.48
InChI Key: VVZSULPLWVSRKS-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H19N5O3S and its molecular weight is 421.48. The purity is usually 95%.
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Scientific Research Applications

Radioligand Synthesis for Imaging

A novel series of compounds including 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been identified as selective ligands for the translocator protein (18 kDa), crucial in neuroinflammatory processes. Among these, a compound with a fluorine atom in its structure, allowing for fluorine-18 labeling, facilitates in vivo imaging using positron emission tomography (PET). This approach provides a significant tool for studying neuroinflammatory conditions non-invasively (Dollé et al., 2008).

Neuroinflammation Imaging

Further research on novel pyrazolo[1,5-a]pyrimidines related to N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide (DPA-714) has shown subnanomolar affinity for the translocator protein 18 kDa (TSPO). This highlights their potential as ligands for early detection of neuroinflammatory processes through PET imaging. Two of these compounds, radiolabeled with fluorine-18, demonstrated significant in vivo PET imaging capabilities in a rodent model of neuroinflammation (Damont et al., 2015).

Antimicrobial Activity of Heterocycles

Research into heterocycles incorporating the antipyrine moiety, such as 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, has led to the synthesis of new compounds with demonstrated antimicrobial properties. This includes various pyrazolo[3,4-d]pyrimidines, highlighting their potential in developing new antimicrobial agents (Bondock et al., 2008).

Isoxazoline and Isoxazole Synthesis

The synthesis of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition has been explored. This research contributes to the field of medicinal chemistry by providing new pathways for the synthesis of compounds that could have various pharmacological applications (Rahmouni et al., 2014).

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S/c1-28-15-8-9-18(29-2)17(10-15)25-19(27)12-30-21-16-11-24-26(20(16)22-13-23-21)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZSULPLWVSRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.